Receptor Binding Affinity: Hydrodolasetron Ki vs. Parent Dolasetron
Dolasetron mesylate is a prodrug; its antiemetic activity is mediated primarily by the active metabolite hydrodolasetron. In radioligand binding studies using [³H]GR65630 on NG108-15 neuroblastoma × glioma cell membranes, the dissociation constant (Ki) of hydrodolasetron was 0.44 ± 0.18 nM, which is approximately 45-fold lower (more potent) than the Ki of the parent compound dolasetron (MDL 73147EF) at 20.03 ± 6.58 nM [1]. This prodrug-to-active-metabolite potency amplification is a distinctive feature of dolasetron not shared by directly active agents like ondansetron or granisetron. Comparative Ki values for other 5-HT3 antagonists in similar assay systems are not available from the same study, but class-level inference suggests that hydrodolasetron's sub-nanomolar affinity places it among the most potent 5-HT3 antagonists characterized [2].
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Hydrodolasetron (active metabolite) Ki = 0.44 ± 0.18 nM; Dolasetron (parent) Ki = 20.03 ± 6.58 nM |
| Comparator Or Baseline | Parent compound dolasetron (MDL 73147EF) Ki = 20.03 ± 6.58 nM |
| Quantified Difference | Hydrodolasetron is approximately 45-fold more potent than parent dolasetron |
| Conditions | Radioligand binding assay using [³H]GR65630 on membranes from NG108-15 neuroblastoma × glioma cells; n = 9 for hydrodolasetron, n = 6 for dolasetron |
Why This Matters
The prodrug design with a highly potent active metabolite enables efficient oral absorption of the parent compound while delivering sub-nanomolar receptor antagonism at the target site, a pharmacokinetic-pharmacodynamic advantage that distinguishes dolasetron from directly active 5-HT3 antagonists.
- [1] Boeijinga PH, et al. Characterization of the novel 5-HT3 antagonists MDL 73147EF (dolasetron mesilate) and MDL 74156 in NG108-15 neuroblastoma x glioma cells. Eur J Pharmacol. 1992;219(1):9-13. doi:10.1016/0014-2999(92)90573-m View Source
- [2] Gan TJ. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: Are they all the same? CNS Drugs. 2005;19(3):225-238. doi:10.2165/00023210-200519030-00004 View Source
